![molecular formula C15H10ClN3O3 B13201939 2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13201939.png)
2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a furan ring and substituted with chloromethyl and furan-2-yl groups
Vorbereitungsmethoden
The synthesis of 2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of the chloromethyl and furan-2-yl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride (NaH), and solvents like tetrahydrofuran (THF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new C-N or C-S bonds.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and proteins.
Medicine: Research has indicated potential anticancer properties, making it a candidate for the development of new therapeutic agents.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine can be compared with other furo[2,3-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits diverse biological activities, including kinase inhibition.
Quinazoline: Widely studied for its anticancer and anti-inflammatory properties.
Furo[2,3-d]pyrimidine: Similar in structure but with different substituents, leading to varied biological activities
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting biological activities.
Eigenschaften
Molekularformel |
C15H10ClN3O3 |
|---|---|
Molekulargewicht |
315.71 g/mol |
IUPAC-Name |
2-(chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H10ClN3O3/c16-7-10-18-14(17)12-11(8-3-1-5-20-8)13(22-15(12)19-10)9-4-2-6-21-9/h1-6H,7H2,(H2,17,18,19) |
InChI-Schlüssel |
UYEQSOPJCQDUCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=C(OC3=NC(=NC(=C23)N)CCl)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B13201859.png)
![3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid](/img/structure/B13201862.png)
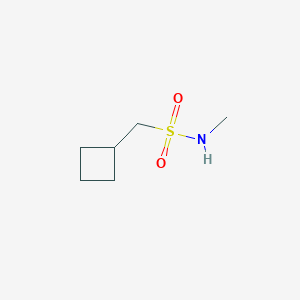
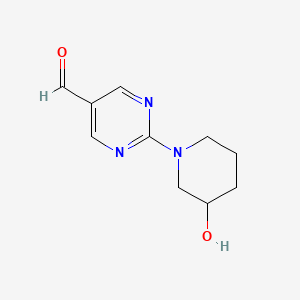

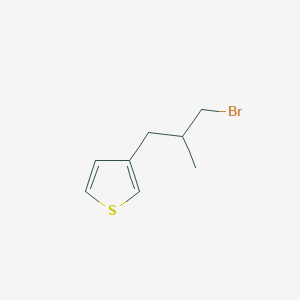
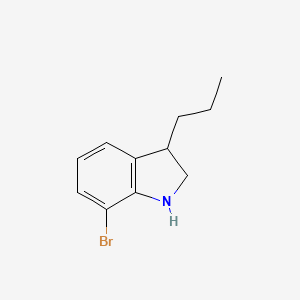
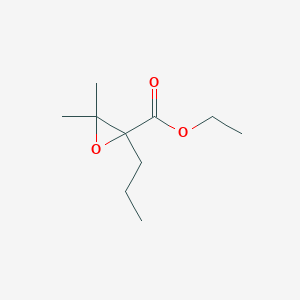

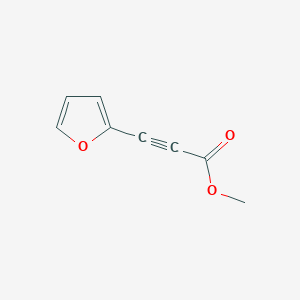
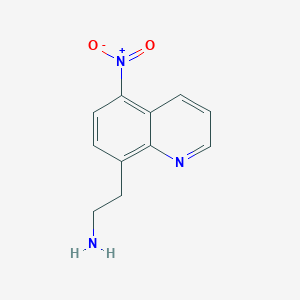
![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)


